(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol
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Overview
Description
(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol is a chiral compound characterized by the presence of trifluoromethyl and phenylsulfanyl groups attached to a propanol backbone
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as thermolysin .
Mode of Action
This interaction could involve the formation of a covalent bond with the enzyme, altering its structure and function .
Biochemical Pathways
Sulfanyl compounds often participate in redox reactions, which are crucial for various biochemical processes
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Based on its potential interaction with enzymes, it could alter cellular processes regulated by these enzymes, leading to changes in cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol typically involves the reaction of a suitable precursor with trifluoromethyl and phenylsulfanyl reagents. One common method involves the use of chiral pyridine-containing β-amino alcohols, which are transformed into the desired product through a series of reactions . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This typically includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Phenylsulfanyl)cyclopentanol: A similar compound with a cyclopentanol backbone instead of a propanol backbone.
Other trifluoromethylated alcohols: Compounds with similar trifluoromethyl groups but different substituents on the alcohol backbone.
Uniqueness
(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol is unique due to its specific combination of trifluoromethyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2S)-1,1,1-trifluoro-3-phenylsulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5,8,13H,6H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPXRBHWUYVMRH-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@H](C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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